Thiomorpholine-4-carboxamide
Overview
Description
Thiomorpholine-4-carboxamide is a heterocyclic organic compound that contains a sulfur atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiomorpholine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of thiomorpholine with isocyanates under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Thiomorpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiomorpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as amines or thiols replace the existing substituent.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.
Substitution: Amines, thiols; reactions are usually conducted in polar solvents like ethanol or methanol.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiomorpholine derivatives
Substitution: this compound derivatives with various substituents
Scientific Research Applications
Thiomorpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of thiomorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or disrupt the function of essential enzymes . In medicinal applications, this compound derivatives may act as enzyme inhibitors or receptor agonists/antagonists, modulating various biological pathways to exert their effects .
Comparison with Similar Compounds
- Piperazine derivatives
- Morpholine derivatives
- Thiazole derivatives
These compounds exhibit varying degrees of biological activity and are used in different applications, but thiomorpholine-4-carboxamide stands out for its potential in antimicrobial and therapeutic research .
Properties
IUPAC Name |
thiomorpholine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQORXVNSBSKOQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501095 | |
Record name | Thiomorpholine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6007-63-2 | |
Record name | Thiomorpholine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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